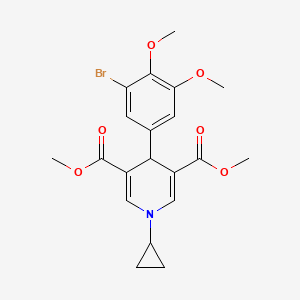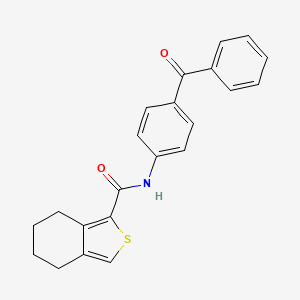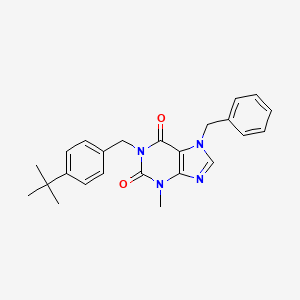
7-benzyl-3-methyl-1-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
Vue d'ensemble
Description
7-benzyl-3-methyl-1-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione, also known as Ro 31-8220, is a synthetic chemical compound that belongs to the class of bisindolylmaleimides. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. We will also list future directions for further research on this compound.
Mécanisme D'action
7-benzyl-3-methyl-1-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione 31-8220 acts as a competitive inhibitor of PKC by binding to its ATP-binding site. This prevents the binding of ATP to PKC, which is required for its activation. As a result, the downstream signaling pathways that are regulated by PKC are inhibited, leading to a variety of cellular effects.
Biochemical and Physiological Effects:
This compound 31-8220 has been shown to have a variety of biochemical and physiological effects, depending on the cell type and experimental conditions. It has been shown to inhibit cell growth and induce apoptosis in various cancer cell lines, including breast, prostate, and colon cancer. This compound 31-8220 has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 7-benzyl-3-methyl-1-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione 31-8220 is its specificity for PKC inhibition, which allows for the study of the downstream effects of PKC signaling pathways. However, this compound 31-8220 has also been shown to inhibit other kinases, such as protein kinase A (PKA) and protein kinase G (PKG), at higher concentrations. This can complicate the interpretation of experimental results and requires careful optimization of the experimental conditions.
Orientations Futures
There are several future directions for further research on 7-benzyl-3-methyl-1-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione 31-8220. One area of interest is the development of more specific PKC inhibitors that do not inhibit other kinases. Another area of research is the identification of specific downstream targets of PKC that are regulated by this compound 31-8220. Finally, the potential therapeutic applications of this compound 31-8220 in cancer and inflammatory diseases warrant further investigation.
Applications De Recherche Scientifique
7-benzyl-3-methyl-1-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione 31-8220 has been widely used in scientific research as a protein kinase C (PKC) inhibitor. PKC is a family of enzymes that play a crucial role in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. This compound 31-8220 inhibits the activity of PKC by binding to its catalytic domain, thereby preventing its phosphorylation and activation of downstream signaling pathways.
Propriétés
IUPAC Name |
7-benzyl-3-methyl-1-[(2-methylphenyl)methyl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-15-8-6-7-11-17(15)13-25-20(26)18-19(23(2)21(25)27)22-14-24(18)12-16-9-4-3-5-10-16/h3-11,14H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWACQISHBYDAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C3=C(N=CN3CC4=CC=CC=C4)N(C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(3,4-dimethylphenyl)-7-(3-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3557015.png)
![7-(4-bromophenyl)-1,3-dimethyl-8-(3-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3557021.png)

![2-[4-(4-methoxyphenyl)-1-piperazinyl]-4,6-di-1-pyrrolidinyl-1,3,5-triazine](/img/structure/B3557038.png)
![ethyl 2,5,6-trichloro-4-[(4-methoxyphenyl)amino]nicotinate](/img/structure/B3557055.png)
![2-(8-quinolinylthio)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B3557062.png)
![7-(4-bromophenyl)-8-(3-chlorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3557076.png)
![3-{4-[(2-fluorobenzyl)oxy]phenyl}benzo[f]quinoline-2-carboxylic acid](/img/structure/B3557078.png)


![methyl 4-[({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)carbonyl]benzoate](/img/structure/B3557103.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B3557104.png)
![8-{4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3557116.png)
![7-allyl-8-{4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3557122.png)